molecular formula C32H47N3O5S2 B11949165 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid CAS No. 155637-10-8

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid

Cat. No.: B11949165
CAS No.: 155637-10-8
M. Wt: 617.9 g/mol
InChI Key: FTNJIQJWILMFMG-PJJLUWSFSA-N
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Description

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is a structurally complex molecule featuring a dihydroquinoline core substituted with a hydrazono group, a hexadecylsulfonyl chain, and a sulfonic acid moiety. The hexadecylsulfonyl (C₁₆H₃₃SO₂–) substituent imparts significant lipophilicity, which may influence membrane permeability and aggregation behavior. The sulfonic acid (–SO₃H) group enhances water solubility and acidity, making the compound suitable for applications requiring ionic interactions or pH-dependent activity.

Properties

CAS No.

155637-10-8

Molecular Formula

C32H47N3O5S2

Molecular Weight

617.9 g/mol

IUPAC Name

(4E)-4-(hexadecylsulfonylhydrazinylidene)-1-methyl-2-phenylquinoline-5-sulfonic acid

InChI

InChI=1S/C32H47N3O5S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-41(36,37)34-33-28-26-30(27-21-17-16-18-22-27)35(2)29-23-20-24-31(32(28)29)42(38,39)40/h16-18,20-24,26,34H,3-15,19,25H2,1-2H3,(H,38,39,40)/b33-28+

InChI Key

FTNJIQJWILMFMG-PJJLUWSFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C/1\C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid typically involves multiple steps. One common approach is the reaction of 1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid with hexadecylsulfonyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazono group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dihydroquinoline Cores

Example: 1-Alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides ()

  • Key Differences: Functional Groups: The target compound replaces the thioxo (–S–) and sulfonamide (–SO₂NH₂) groups in the analogue with a hydrazono (–N=N–) and sulfonic acid (–SO₃H). Acidity: The sulfonic acid group (pKa ~1–2) is markedly more acidic than sulfonamides (pKa ~10), enhancing solubility in aqueous environments . Reactivity: The hydrazono group may exhibit redox activity or chelate metals, unlike the thioxo group, which is more nucleophilic .

Sulfonyl-Containing Compounds

Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Key Differences :
    • Chain Length : The hexadecylsulfonyl chain in the target compound increases lipophilicity (logP ~12 estimated) compared to the phenylsulfonyl group (logP ~3–4).
    • Biological Implications : Longer alkyl chains may improve tissue penetration but reduce aqueous solubility, necessitating formulation adjustments .

Hydrazono-Functionalized Heterocycles

Example: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone ()

  • Substituent Effects: The hexadecylsulfonyl group in the target compound introduces steric bulk absent in the methoxyphenyl-substituted analogue, which may influence pharmacokinetics .

Sulfonic Acid Derivatives

Example : 5-[4-(2-Carboxy-ethylcarbamoyl)-phenylazo]-2-hydroxy-benzoic acid ()

  • Key Differences :
    • Acid Strength : Sulfonic acids (target compound) are stronger acids than carboxylic acids (pKa ~4–5), enabling stability in harsh physiological conditions.
    • Applications : Sulfonic acids are often used as detergents or catalysts, whereas carboxylic acids are common in prodrug designs .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Core Structure Key Functional Groups logP (Estimated) Water Solubility
Target Compound Dihydroquinoline –SO₃H, –N=N–, C₁₆H₃₃SO₂– ~12 Moderate (pH <2)
1-Alkyl-4-thioxo-3-quinolinesulfonamide Dihydroquinoline –SO₂NH₂, –S– ~3.5 Low
Triazol-3-ylthio Ethanone () Triazole –SO₂Ph, –COPh ~3–4 Low
Thiazolidinone () Thiazolidinone –N=N–, –OCH₃ ~2.5 Moderate

Research Findings and Implications

  • Biological Activity: Hydrazono groups in thiazolidinones () show anticancer activity via metal chelation, suggesting a similar mechanism for the target compound .
  • Solubility Trade-offs : While the sulfonic acid group improves solubility, the hexadecyl chain may necessitate prodrug strategies for pharmaceutical use .

Biological Activity

4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is a complex organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H38N2O4S3\text{C}_{25}\text{H}_{38}\text{N}_2\text{O}_4\text{S}_3

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has been analyzed for its effectiveness against various bacterial strains.

  • Case Study : A study evaluated the antimicrobial activity of several quinoline derivatives, including the target compound. Results showed that it exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Antifungal Activity

The antifungal potential of this compound has also been explored.

  • Research Findings : In a comparative study involving various phytopathogenic fungi, the compound demonstrated a broad spectrum of antifungal activity. For example, it showed inhibition rates exceeding 80% against Alternaria alternata and Curvularia lunata.
Fungal StrainInhibition Rate (%)MIC (µg/mL)
Alternaria alternata84.125
Curvularia lunata82.330
Fusarium oxysporum70.440

Anticancer Activity

The anticancer properties of this compound are under investigation, with preliminary results suggesting potential efficacy against various cancer cell lines.

  • Case Study : A recent study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Similar to other quinoline derivatives, it may interfere with DNA replication and transcription in microbial cells.
  • Cell Membrane Disruption : The hexadecylsulfonyl group may enhance membrane permeability, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through reactive oxygen species (ROS) generation.

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